

AR-C155858 versus other MCT inhibitors in clinical development

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A Comparative Guide to **AR-C155858** and Other Clinical-Stage Monocarboxylate Transporter (MCT) Inhibitors

Monocarboxylate transporters (MCTs) are crucial players in cellular metabolism, primarily responsible for the transport of lactate and other monocarboxylates like pyruvate and ketone bodies across the plasma membrane.[1][2] In the context of cancer, highly glycolytic tumors exhibit the Warburg effect, producing large amounts of lactate that must be exported to maintain intracellular pH and support high rates of glycolysis.[3] This lactate efflux is primarily mediated by MCT1 and MCT4, making them attractive targets for cancer therapy.[1][2] Inhibiting these transporters can lead to intracellular lactate accumulation, disruption of glycolysis, and ultimately, cancer cell death.

AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2. While it has been extensively studied in preclinical models, its close analogue, AZD3965, has advanced into clinical trials. This guide provides a detailed comparison of **AR-C155858** with other MCT inhibitors that have reached clinical development, focusing on their mechanism, potency, and available data from preclinical and clinical studies.

Overview of Key MCT Inhibitors

Several small molecules have been developed to target MCTs. This guide focuses on **AR-C155858** and compares it with two other prominent inhibitors that have been evaluated in clinical or advanced preclinical settings: AZD3965 and BAY-8002.



- AR-C155858: A member of a new class of pyrrole pyrimidine derivatives, AR-C155858 is a highly potent inhibitor of MCT1 and MCT2. It has been instrumental as a research tool to understand the biological consequences of MCT1/2 inhibition.
- AZD3965: A structural analogue of AR-C155858 developed by AstraZeneca, AZD3965 is a
 first-in-class, orally bioavailable MCT1 inhibitor that has completed a Phase I clinical trial in
 patients with advanced solid tumors and lymphomas (NCT01791595). It shows high
 selectivity for MCT1 over other isoforms.
- BAY-8002: An orally available and potent dual inhibitor of MCT1 and MCT2. Preclinical studies have shown its efficacy in lymphoma models, and it appears to share a similar binding site with AZD3965.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for **AR-C155858** and its clinical counterparts against various MCT isoforms.

Inhibitor	Target(s)	MCT1 Ki	MCT2 Ki	MCT4 Activity	Cell Proliferati on IC50 (4T1 cells)	Referenc e
AR- C155858	MCT1, MCT2	2.3 nM	< 10 nM	No Inhibition	20.2 ± 0.2 nM	
AZD3965	MCT1, MCT2	1.6 nM	~9.6 nM (6-fold lower affinity than MCT1)	No Inhibition	Not specified	
BAY-8002	MCT1, MCT2	Not specified	Not specified	No Inhibition	Not specified	

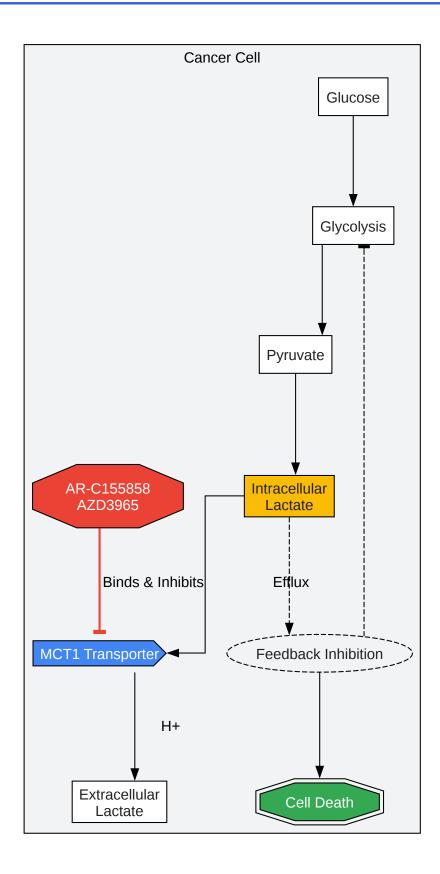


Mechanism of Action and Binding

AR-C155858 and AZD3965 share a similar mechanism of inhibition. Studies on AR-C155858 have revealed that it binds to a site on MCT1 that is accessible from the intracellular side (cytosol). This binding site is located within the C-terminal half of the transporter, specifically involving transmembrane helices 7-10. This intracellular binding requires the inhibitor to first cross the cell membrane. The inhibition by AR-C155858 is time-dependent and not rapidly reversible. Competitive binding experiments suggest that BAY-8002 binds to the same or an overlapping site as AZD3965.

The inhibition of MCT1 blocks the efflux of lactate from highly glycolytic cancer cells. This leads to an accumulation of intracellular lactate, a drop in intracellular pH, and subsequent feedback inhibition of glycolysis, which can ultimately trigger cell death.





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Caption: Mechanism of MCT1 inhibition in cancer cells.



Clinical Development and Findings

While **AR-C155858** remains a preclinical tool, AZD3965 has been evaluated in a first-in-human Phase I trial.

• AZD3965: The trial enrolled patients with advanced solid tumors or lymphoma. The agent was generally well-tolerated, with nausea and fatigue being the most common side effects. Dose-limiting toxicities included a cardiac troponin rise and asymptomatic, reversible retinal changes, which is an on-target effect as MCT1 is expressed in the retina. The maximum tolerated dose was established, and the pharmacokinetic data confirmed that drug exposures reached levels associated with efficacy in preclinical models. On-target activity was confirmed by metabolomic changes, such as increased urinary lactate and ketones. A key finding from preclinical studies is that tumor cells expressing MCT4 can be resistant to MCT1 inhibition, as MCT4 can compensate for lactate efflux.

Experimental Protocols

The characterization and comparison of these inhibitors rely on standardized in vitro and in vivo assays.

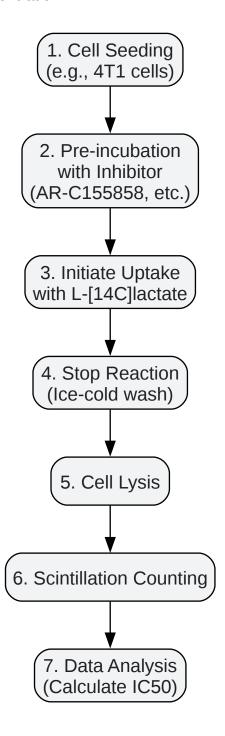
L-Lactate Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the transport of radiolabeled L-lactate into cells expressing the target MCT.

- Cell Culture: Cells endogenously expressing MCT1 (e.g., rat erythrocytes, 4T1 breast cancer cells) or cells engineered to overexpress a specific MCT isoform (e.g., Xenopus laevis oocytes injected with MCT cRNA) are used.
- Pre-incubation: Cells are pre-incubated for a specified time (e.g., 45 minutes) in a buffer (e.g., 75 mM NaCl, 20 mM MES, pH 6.0) with or without the inhibitor at various concentrations.
- Uptake Measurement: The uptake is initiated by adding a solution containing radiolabeled L-[14C]lactate to the cells.



- Termination and Lysis: After a short incubation period (e.g., 2.5 minutes), the transport is stopped by washing the cells with ice-cold buffer. The cells are then lysed.
- Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter to determine the rate of lactate uptake.
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Workflow for an L-Lactate Uptake Inhibition Assay.

Cell Proliferation Assay

This assay determines the effect of MCT inhibition on the growth of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., 4T1, Raji lymphoma) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with a range of concentrations of the MCT inhibitor.
- Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell division.
- Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Blue or by direct cell counting.
- Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

Summary and Future Directions

AR-C155858 has been a foundational tool for validating MCT1 and MCT2 as therapeutic targets. Its analogue, AZD3965, has successfully translated these preclinical findings into a clinical setting, demonstrating that MCT1 can be safely targeted in humans at doses that engage the transporter. BAY-8002 represents another promising clinical candidate.

The key differentiators among these inhibitors lie in their precise selectivity profiles and pharmacokinetic properties. The clinical experience with AZD3965 highlights potential challenges, such as on-target toxicities in tissues like the retina and the development of resistance via MCT4 expression. Future research will likely focus on developing dual MCT1/MCT4 inhibitors or combining MCT1 inhibitors with other therapies to overcome resistance and enhance anti-tumor efficacy. The continued investigation of these compounds is crucial for realizing the full therapeutic potential of targeting lactate transport in cancer.



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